![molecular formula C9H8F4O B13573540 2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13573540.png)
2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol is an organic compound with the molecular formula C9H8F4O It is characterized by the presence of both fluorine and trifluoromethyl groups attached to a phenyl ring, making it a fluorinated aromatic alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)benzaldehyde and a fluorinating agent.
Reduction: The resulting intermediate is then reduced to form the desired alcohol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alkanes
Substitution: Formation of substituted aromatic compounds
Wissenschaftliche Forschungsanwendungen
2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoro-1-phenylethanone: Another fluorinated aromatic compound with similar structural features.
1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol: A closely related compound with a different substitution pattern on the phenyl ring.
Uniqueness
2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol is unique due to its specific combination of fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C9H8F4O |
|---|---|
Molekulargewicht |
208.15 g/mol |
IUPAC-Name |
2-fluoro-1-[2-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H8F4O/c10-5-8(14)6-3-1-2-4-7(6)9(11,12)13/h1-4,8,14H,5H2 |
InChI-Schlüssel |
DDTMFWDUKVYQEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(CF)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


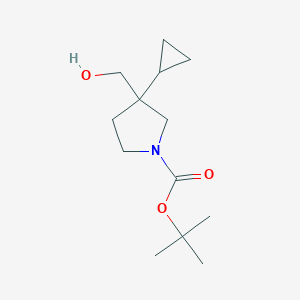
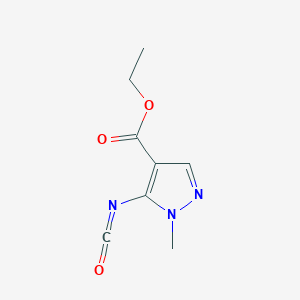

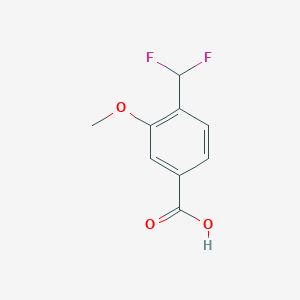
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-hydroxy-6-azaspiro[3.4]octane-2-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13573473.png)
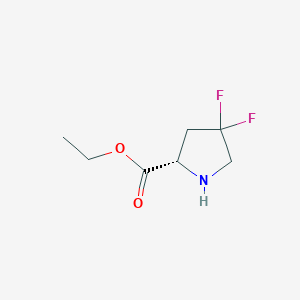
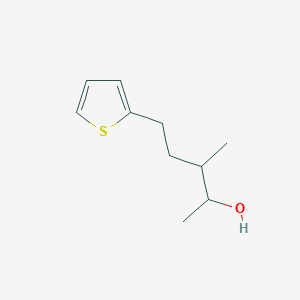

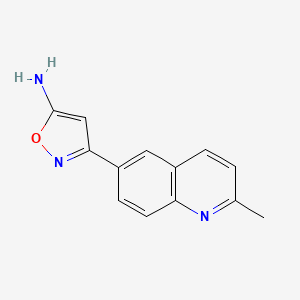
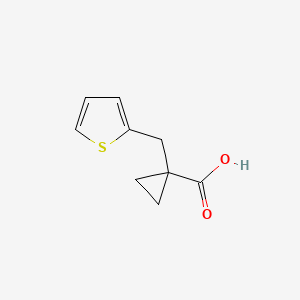
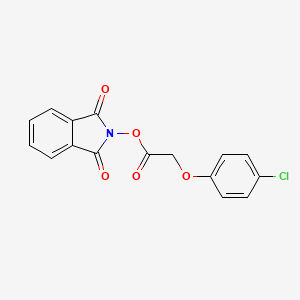
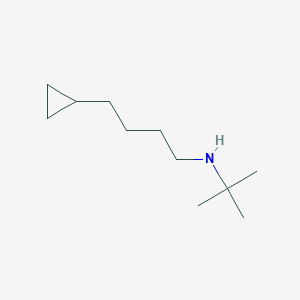
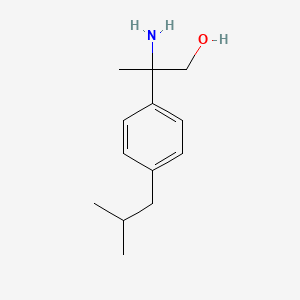
![1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]piperidin-4-amine trihydrochloride](/img/structure/B13573539.png)
